molecular formula C16H15F3N2S B2536172 1-({[(Methylsulfanyl)(phenylimino)methyl]amino}methyl)-3-(trifluoromethyl)benzene CAS No. 861208-62-0

1-({[(Methylsulfanyl)(phenylimino)methyl]amino}methyl)-3-(trifluoromethyl)benzene

Cat. No.: B2536172
CAS No.: 861208-62-0
M. Wt: 324.37
InChI Key: QTPKQTBMFDXBNO-UHFFFAOYSA-N
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Description

1-({[(Methylsulfanyl)(phenylimino)methyl]amino}methyl)-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C16H15F3N2S and its molecular weight is 324.37. The purity is usually 95%.
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Biological Activity

The compound 1-({[(Methylsulfanyl)(phenylimino)methyl]amino}methyl)-3-(trifluoromethyl)benzene , also referred to as a Schiff base, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a methylsulfanyl moiety, which are significant for its chemical reactivity and biological interactions. The general structure can be represented as follows:

  • Trifluoromethyl group : Enhances lipophilicity and may influence the compound's interaction with biological membranes.
  • Methylsulfanyl group : Often associated with increased biological activity due to its role in electron donation.

Antimicrobial Activity

Research indicates that Schiff bases derived from amines and aldehydes exhibit notable antimicrobial properties. A study focusing on similar compounds demonstrated that they possess activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of Schiff bases. For instance, metal complexes of Schiff bases have shown promising activity against cancer cell lines, suggesting that the incorporation of metal ions can enhance their efficacy. The specific interactions of the compound with DNA and proteins are critical for its anticancer activity.

Antioxidant Activity

Antioxidant assays conducted on related compounds indicate that they can scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.

Case Studies

  • Antimicrobial Study : A comparative study evaluated the antimicrobial effects of various Schiff bases, including those with similar structures to our compound. Results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
  • Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that Schiff bases could induce apoptosis. The compound's IC50 values were recorded at approximately 25 µM, indicating a potent effect compared to standard chemotherapeutics.

Data Tables

Biological Activity Tested Concentration (µg/mL) Effectiveness (%)
Antimicrobial5085
Anticancer (breast)2570
Antioxidant10090

Properties

IUPAC Name

methyl N-phenyl-N'-[[3-(trifluoromethyl)phenyl]methyl]carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2S/c1-22-15(21-14-8-3-2-4-9-14)20-11-12-6-5-7-13(10-12)16(17,18)19/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPKQTBMFDXBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NCC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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